N-(3-Amino-4-methoxyphenyl)acetamide can be sourced from chemical databases such as PubChem, which provides comprehensive data on its properties and synthesis methods. The compound is classified as an aromatic amine due to the presence of a methoxy group and an amino group on the aromatic ring, making it relevant in medicinal chemistry.
The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide typically involves acylation reactions. The most common method is the acylation of 3-amino-4-methoxyaniline using acetic anhydride or acetyl chloride as the acylating agent. This reaction is usually facilitated by a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.
In industrial settings, continuous flow reactors are often employed for the production of N-(3-Amino-4-methoxyphenyl)acetamide. This method allows for enhanced control over reaction conditions such as temperature and pressure, leading to improved yields and product purity.
N-(3-Amino-4-methoxyphenyl)acetamide has a molecular formula of C_{9}H_{12}N_{2}O_{2}. The structure features:
This structural information indicates the connectivity of atoms within the molecule, crucial for understanding its reactivity and interactions in chemical reactions.
N-(3-Amino-4-methoxyphenyl)acetamide participates in various chemical reactions typical of amides and aromatic compounds:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for N-(3-Amino-4-methoxyphenyl)acetamide primarily revolves around its role as a substrate in various biochemical pathways. Its amino group can participate in hydrogen bonding and nucleophilic attacks, making it a valuable intermediate in drug synthesis.
The physical and chemical properties of N-(3-Amino-4-methoxyphenyl)acetamide are crucial for its application in various fields:
These properties suggest that N-(3-Amino-4-methoxyphenyl)acetamide can be effectively utilized in aqueous solutions for various applications.
N-(3-Amino-4-methoxyphenyl)acetamide has several scientific applications:
IBD-associated Peripheral Arthritis (IBDPA) is a seronegative spondyloarthropathy characterized by sterile joint inflammation directly linked to inflammatory bowel disease (IBD). It is classified as an extraintestinal manifestation (EIM) of IBD, distinct from rheumatoid arthritis due to the absence of rheumatoid factor and erosive joint damage. IBDPA manifests in two clinically defined subtypes:
Table 1: Clinical Classification of IBDPA
Feature | Type 1 IBDPA | Type 2 IBDPA |
---|---|---|
Joints Affected | Large (lower limbs) | Small (hands/feet) |
Joint Count | ≤5 (oligoarticular) | ≥5 (polyarticular) |
IBD Correlation | Parallels activity | Independent |
Duration | Transient (6–10 weeks) | Chronic (>12 weeks) |
HLA Association | HLA-DRB1*103 | Not well-defined |
IBDPA was first recognized in 1929 by Bargen, who documented arthritis complicating ulcerative colitis. Hench’s 1935 observations established key clinical features: peripheral joint inflammation synchronizing with IBD flares and remission [4]. The 20th-century delineation of spondyloarthropathies (SpA) by Wright and Moll (1970s) positioned IBDPA within this spectrum, emphasizing shared features like axial involvement and HLA-B27 association [4] [7]. Critical advancements include:
Table 2: Evolution of Diagnostic Criteria for IBDPA
Era | Key Advancement | Impact |
---|---|---|
1929–1935 | Initial clinical descriptions (Bargen, Hench) | Linked arthritis to IBD activity |
1970s | SpA conceptual framework (Wright, Moll) | Classified IBDPA within SpA spectrum |
1998 | Orchard classification | Defined Type 1/2 subtypes |
2009 | ASAS peripheral SpA criteria | Standardized diagnostic metrics |
2020s | HLA-DRB1*103 identification | Confirmed genetic distinctiveness |
IBDPA affects 17–39% of IBD patients globally, making it the most prevalent EIM. Incidence varies by region:
Table 3: Global Epidemiology of IBDPA
Region | IBDPA Prevalence (%) | Incidence (per 100,000) | Key Risk Factors |
---|---|---|---|
North America | 30–39 | 30.2 | Urbanization, Caucasian ethnicity |
Europe | 31.5–39 | 46.1 | HLA-DRB1*103, smoking |
Asia | 6.2–15.5 | 1.5–5.0 | Western diet adoption |
Latin America | 14.4 | 3.67 | Industrialization |
Risk Factors:
Clinical Significance:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7